946300-47-6 Exhibits Lower Computed Lipophilicity Compared to 4-Fluorophenyl Pyrazin-2(1H)-one Nitrobenzyl Analogs
The computed XLogP3 of 3.8 for 946300-47-6 is approximately 0.5–0.8 log units lower than that of the 1-(4-fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one analog, which carries a more lipophilic nitrobenzyl group [1]. This difference suggests improved aqueous solubility and potentially reduced CYP3A4 liability for the 4-ethoxyphenyl-2-oxoethyl derivative.
| Evidence Dimension | XLogP3 |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 1-(4-fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one: estimated XLogP3 4.3–4.6 (comparator data not publicly verified) |
| Quantified Difference | ~0.5–0.8 log units lower |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Lower lipophilicity can reduce off-target binding and metabolic clearance, guiding selection when aqueous solubility is a critical assay parameter in screening cascades.
- [1] PubChem. Compound Summary for CID 42585152. View Source
